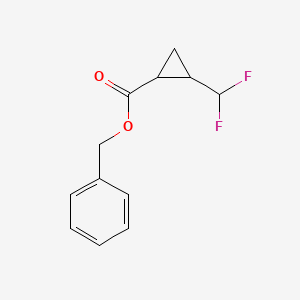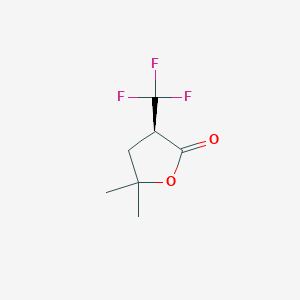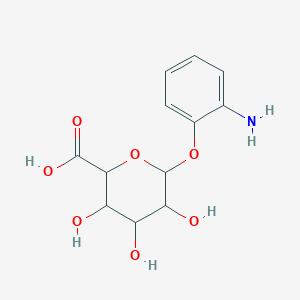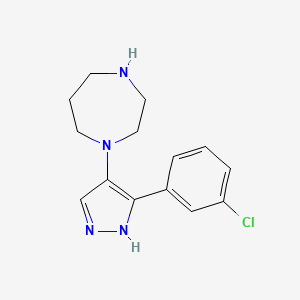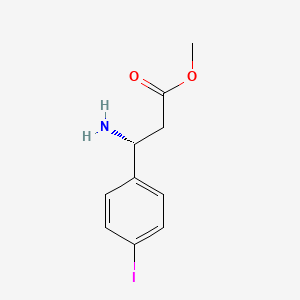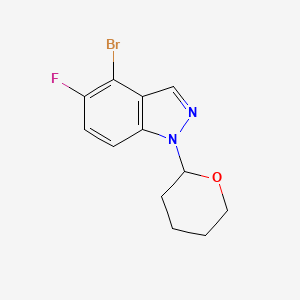
(2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound consists of two distinct parts: (2R)-2-acetoxy-2-phenyl-acetic acid and (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, each contributing to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol involves multiple steps, starting with the preparation of the individual components. The (2R)-2-acetoxy-2-phenyl-acetic acid can be synthesized through esterification of (2R)-2-phenylacetic acid with acetic anhydride under acidic conditions. The (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol can be prepared by the reduction of the corresponding ketone followed by benzylation of the amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
The compound (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the ester group can produce alcohols.
科学的研究の応用
The compound (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
類似化合物との比較
Similar Compounds
(2R)-2-phenylacetic acid: Shares the phenylacetic acid moiety but lacks the acetoxy group.
(3R,4R)-1-benzyl-4-aminopiperidine: Similar piperidine structure but without the benzylamino group.
Uniqueness
The uniqueness of (2R)-2-acetoxy-2-phenyl-acetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol lies in its combined structural features, which confer distinct chemical and biological properties
特性
分子式 |
C29H34N2O5 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC名 |
(2R)-2-acetyloxy-2-phenylacetic acid;(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol |
InChI |
InChI=1S/C19H24N2O.C10H10O4/c22-19-15-21(14-17-9-5-2-6-10-17)12-11-18(19)20-13-16-7-3-1-4-8-16;1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h1-10,18-20,22H,11-15H2;2-6,9H,1H3,(H,12,13)/t18-,19-;9-/m11/s1 |
InChIキー |
JLVAXYQSPURDON-WEIRHIGXSA-N |
異性体SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O.C1CN(C[C@H]([C@@H]1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |
正規SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)O.C1CN(CC(C1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




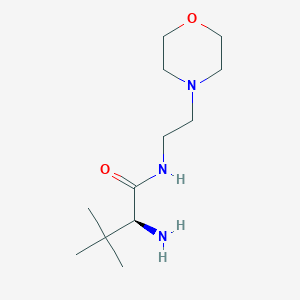



![7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13903773.png)
